N~1~-(2-Methylpropyl)propane-1,3-diamine
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Overview
Description
N1-(2-methylpropyl)-1,3-Propanediamine is an organic compound with the molecular formula C7H18N2. It is a diamine, meaning it contains two amine groups (-NH2), which makes it a versatile building block in organic synthesis. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(2-methylpropyl)-1,3-Propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with isobutylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the amine groups.
Industrial Production Methods
In an industrial setting, the production of N1-(2-methylpropyl)-1,3-Propanediamine often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methylpropyl)-1,3-Propanediamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N1-(2-methylpropyl)-1,3-Propanediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-methylpropyl)-1,3-Propanediamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. This compound can also act as a nucleophile, participating in reactions that modify other molecules.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methylpropyl)-1,3-Butanediamine
- N1-(2-methylpropyl)-1,3-Pentanediamine
- N1-(2-methylpropyl)-1,3-Hexanediamine
Uniqueness
N1-(2-methylpropyl)-1,3-Propanediamine is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other diamines. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
57957-09-2 |
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Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
N'-(2-methylpropyl)propane-1,3-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2)6-9-5-3-4-8/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
MBUAMOKJRSMXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCCN |
Origin of Product |
United States |
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